

ortataxel second-generation taxane advantages

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Compound Focus: Ortataxel

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Ortataxel vs. Other Taxanes: Core Comparison

The table below summarizes the key characteristics of **ortataxel** compared to established taxanes.

Taxane Generation	Example Compounds	Key Advantages / Characteristics	Status & Efficacy Notes
First-Generation	Paclitaxel, Docetaxel [1] [2]	Foundation of taxane chemotherapy; effective in many solid tumors [1].	Limited by severe side effects (e.g., neuropathy) and susceptibility to multidrug resistance (MDR) [1] [3] [2].
Second-Generation	Ortataxel (SB-T-101131) [4] [5]	Designed to circumvent MDR by evading efflux pumps like P-glycoprotein (P-gp) [4] [5]. Potent against paclitaxel-resistant cell lines [4].	Clinical Trial (Phase II): Showed limited efficacy in recurrent glioblastoma; however, a subset of patients experienced long-term benefit [6].
Newer Formulations	nab-paclitaxel (Abraxane) [7]	Albumin-bound nanoparticle; improved solubility (avoids toxic solvents), enhanced tumor delivery, and reduced neuropathy [7].	Approved for clinical use; demonstrates improved efficacy and safety profile in metastatic breast cancer [7].

Taxane Generation	Example Compounds	Key Advantages / Characteristics	Status & Efficacy Notes
Newer Analogues	Cabazitaxel [2]	Poor affinity for P-gp, making it effective against docetaxel-resistant tumors [2].	Approved for metastatic, hormone-refractory prostate cancer after docetaxel failure [2].
Third-Generation (Preclinical)	Difluorovinyl-Ortaxel (DFV-OTX), SB-T-1214 [4] [5]	Further structural modifications (e.g., C3' difluorovinyl group) to block metabolic pathways and enhance potency against MDR and cancer stem cells (CSCs) [4] [5].	Preclinical Research: DFV-OTX shows superior ability to overcome paclitaxel resistance in breast cancer models [4] [8].

Experimental Data and Key Findings

In Vitro and In Vivo Efficacy

Preclinical studies demonstrate **ortataxel**'s potential to overcome common resistance mechanisms.

- **Overcoming Efflux Pumps:** **Ortaxel** and its advanced derivative, DFV-OTX, maintained potent cytotoxicity in paclitaxel-resistant breast cancer cell lines that overexpress efflux pumps like ABCB1/P-gp and ABCG2. In contrast, paclitaxel's efficacy was significantly compromised [4] [8].
- **Tubulin Polymerization:** DFV-OTX effectively induced tubulin polymerization and caused cell cycle arrest at the G2/M phase, leading to apoptosis in both paclitaxel-sensitive and resistant cells [4] [8].
- **In Vivo Activity:** In mouse models bearing paclitaxel-resistant breast tumor xenografts, treatment with DFV-OTX resulted in clear antitumor efficacy [8].

Clinical Trial Outcomes

A Phase II clinical trial evaluated **ortataxel** in a real-world clinical setting.

- **Trial Design:** Multicenter, single-arm trial for patients with recurrent glioblastoma. Primary endpoint was 6-month progression-free survival (PFS) [6].

- **Efficacy Results:** The study did not meet its primary endpoint, with only 11.4% of patients alive and progression-free at 6 months. The trial was stopped early due to lack of efficacy [6].
- **Safety Profile:** Notable toxicities included neutropenia (13.2% of patients) and hepatotoxicity (13.2%) [6].
- **Notable Finding:** Despite the overall negative result, a limited number of patients experienced a long-lasting benefit, suggesting a potential niche for the drug [6].

Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here are the methodologies from key experiments.

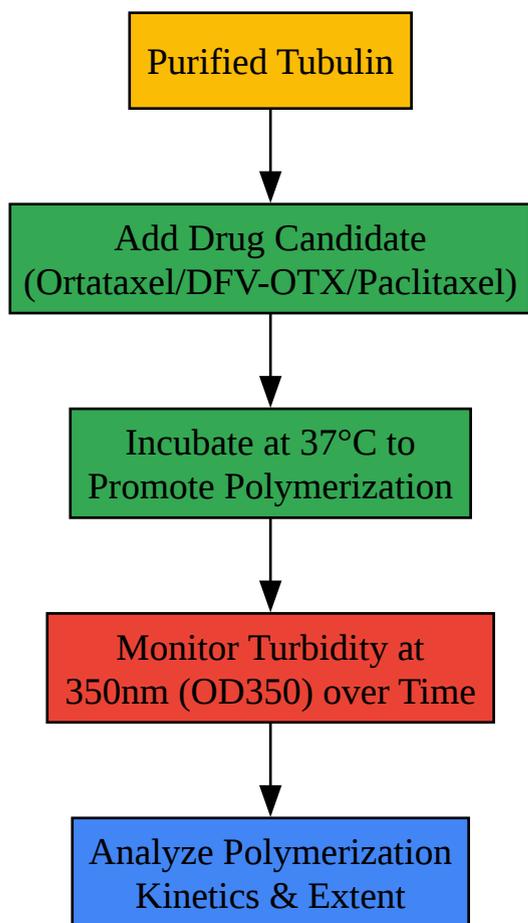
Cytotoxicity and Resistance Reversal Assay

This protocol is used to measure a compound's ability to kill cancer cells and overcome drug resistance [4].

- **Cell Culture:** Maintain paclitaxel-sensitive (e.g., MCF-7) and paclitaxel-resistant (e.g., MCF-7R) human breast cancer cell lines. The resistant line is developed by continuous exposure to paclitaxel and overexpresses ABCB1/ABCG2 efflux pumps.
- **Drug Treatment:** Seed cells in 96-well plates and treat with a concentration gradient of paclitaxel, **ortataxel**, or DFV-OTX for a set period (e.g., 72 hours).
- **Viability Measurement:** Assess cell viability using a colorimetric assay like MTT or CCK-8, which measures metabolic activity.
- **Data Analysis:** Calculate half-maximal inhibitory concentration (IC50) values. A lower IC50 in the resistant cell line indicates success in bypassing the resistance mechanism.

Microtubule Polymerization Assay

This experiment directly visualizes the drug's effect on its target, microtubule dynamics [4].



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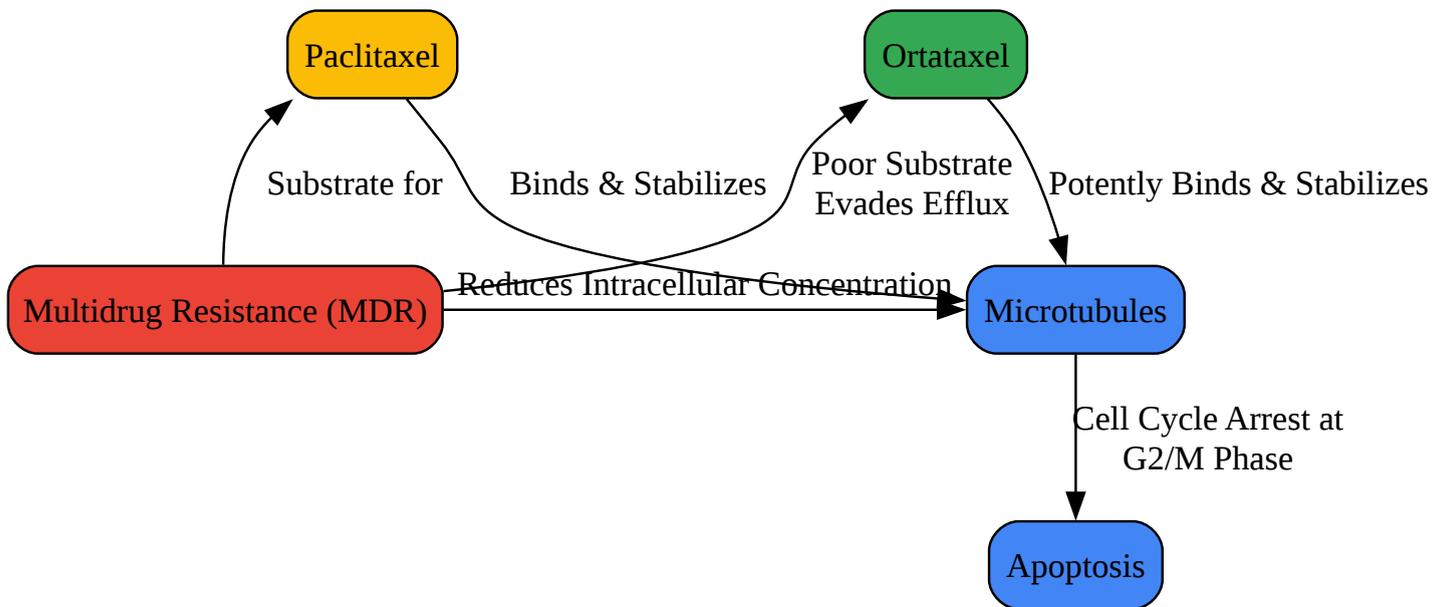
In Vivo Xenograft Model for Efficacy

This protocol evaluates the antitumor activity of a compound in a live animal model [8].

- **Tumor Inoculation:** Subcutaneously implant paclitaxel-resistant human cancer cells (e.g., MDA-MB-231R) into immunodeficient mice.
- **Group Randomization:** Once tumors reach a palpable size (e.g., ~100-150 mm³), randomize mice into control and treatment groups.
- **Drug Administration:** Treat mice with the test compound (e.g., DFV-OTX) or vehicle control via intravenous injection at a predetermined schedule (e.g., every 3 weeks).
- **Tumor Monitoring:** Measure tumor dimensions regularly with calipers. Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- **Endpoint Analysis:** After a set period or when tumor burden limits are reached, analyze data for tumor growth inhibition and statistical significance.

Mechanism of Action and Advantages

Ortaxel's core advantage lies in its optimized structure that directly counters the primary mechanism of taxane resistance.



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The diagram illustrates how **ortaxel**'s structural modifications make it a poor substrate for P-gp, allowing it to accumulate inside resistant cancer cells and effectively execute its microtubule-stabilizing function.

Conclusion and Research Outlook

- **Ortaxel's Profile:** It is a rationally designed second-generation taxane with demonstrated pre-clinical efficacy against multidrug-resistant cancer cells by evading P-glycoprotein efflux.
- **Clinical Reality:** Its performance in a Phase II trial for glioblastoma was disappointing, halting its development for this indication.
- **Future Directions:** The research on **ortaxel** paved the way for more potent third-generation taxanes like **Difluorovinyl-Ortaxel (DFV-OTX)**. Current strategies focus on using these highly potent, next-generation taxanes as **payloads in tumor-targeted drug delivery systems** (e.g., antibody-drug conjugants) to maximize efficacy and minimize systemic toxicity [1].

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